(2-Naphthalen-2-ylethyl)carbamic acid ethyl ester
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Overview
Description
(2-Naphthalen-2-ylethyl)carbamic acid ethyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring system, which is a polycyclic aromatic hydrocarbon, attached to an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Naphthalen-2-ylethyl)carbamic acid ethyl ester typically involves the reaction of 2-naphthalen-2-yl-ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester. The general reaction scheme is as follows:
2-Naphthalen-2-yl-ethanol+Ethyl chloroformate→(2-Naphthalen-2-yl-ethyl)-carbamic acid ethyl ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Naphthalen-2-ylethyl)carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 2-Naphthalen-2-yl-ethanol.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
(2-Naphthalen-2-ylethyl)carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Naphthalen-2-ylethyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The naphthalene ring system can also interact with cellular membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalen-2-yl-ethanol: The precursor in the synthesis of (2-Naphthalen-2-ylethyl)carbamic acid ethyl ester.
Naphthalene-2-carboxylic acid: Another naphthalene derivative with different functional groups.
Naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene ring system but different substituents.
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and an ethyl carbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17NO2 |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl N-(2-naphthalen-2-ylethyl)carbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)16-10-9-12-7-8-13-5-3-4-6-14(13)11-12/h3-8,11H,2,9-10H2,1H3,(H,16,17) |
InChI Key |
SAELMQZLMLDIGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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